2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-Phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a thiophene ring. The acetamide group is further modified with a phenoxy moiety.
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
2-phenoxy-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C14H11N3O3S/c18-12(9-19-10-5-2-1-3-6-10)15-14-13(16-20-17-14)11-7-4-8-21-11/h1-8H,9H2,(H,15,17,18) |
InChI Key |
YKWBJZOKSYIHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Medicine: It may be investigated for its pharmacological properties and potential use in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure combines a thiophene-substituted oxadiazole with a phenoxyacetamide group. Below is a comparative analysis with analogs from the evidence:
Key Observations :
- Electron Effects : Thiophene’s electron-rich nature in the target compound may improve binding to biological targets compared to bromophenyl or nitro groups .
- Steric Considerations: Bulky substituents (e.g., dichlorophenyl in ) reduce conformational flexibility, whereas smaller groups (e.g., phenoxy) may enhance solubility.
- Stability : Nitro-substituted oxadiazoles (e.g., ANAZF ) are prone to decomposition, whereas thiophene or halogenated analogs are more stable.
Crystallography :
Physicochemical Properties
- Molecular Weight : The target compound (~305 g/mol) is lighter than brominated analogs (e.g., 392 g/mol in ), suggesting better bioavailability.
- Lipophilicity: Thiophene (LogP ~1.5) and phenoxy groups likely confer moderate lipophilicity, whereas halogenated derivatives (e.g., ) are more hydrophobic.
- Melting Points : Acetamides with rigid substituents (e.g., dichlorophenyl , M.P. 489–491 K) exhibit higher melting points than less substituted analogs.
Biological Activity
2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, comprising a phenoxy group, a thiophene ring, and an oxadiazole moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is CHNOS, with a molecular weight of approximately 302.35 g/mol. The compound's structure is characterized by the following features:
| Feature | Description |
|---|---|
| Phenoxy Group | Contributes to lipophilicity and potential receptor interactions |
| Thiophene Ring | May enhance biological activity through electron-rich properties |
| Oxadiazole Moiety | Known for various biological activities, including antimicrobial and anticancer effects |
Antimicrobial Activity
Preliminary studies indicate that 2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide exhibits significant antimicrobial properties. In vitro assays have shown that the compound can inhibit the growth of several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Activity
One of the most promising aspects of 2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is its potential as an anticancer agent. Studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor (VEGF) pathway.
- Induction of Apoptosis : It has been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.
- Cytotoxicity : In vitro tests on human cancer cell lines (e.g., A431 and HT-29) reveal that the compound exhibits cytotoxic effects with IC values in the micromolar range.
Case Studies
A recent study evaluated the cytotoxicity of 2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide against various cancer cell lines using the MTT assay. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC (µM) |
|---|---|
| A431 | 12.5 |
| HT-29 | 15.0 |
| PC3 | 18.0 |
These findings suggest that this compound holds potential as a lead candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
